molecular formula C10H14IN3O2 B13554350 3-(4-Iodo-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid

3-(4-Iodo-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid

Cat. No.: B13554350
M. Wt: 335.14 g/mol
InChI Key: BGUQQFWRMDDZKH-UHFFFAOYSA-N
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Description

3-(4-Iodo-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom, a cyclopentane ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodo-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One possible route could include:

    Formation of the pyrazole ring: Starting with a suitable precursor, such as 4-iodo-1H-pyrazole, which can be synthesized through the iodination of pyrazole.

    Cyclopentane ring formation: The cyclopentane ring can be introduced through a cyclization reaction involving appropriate starting materials.

    Introduction of the carboxylic acid group: This can be achieved through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

    Methylamino group addition: The methylamino group can be introduced via amination reactions using methylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodo-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states or functional groups.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The iodine atom on the pyrazole ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid
  • 3-(4-Chloro-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid
  • 3-(4-Fluoro-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid

Uniqueness

The uniqueness of 3-(4-Iodo-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid lies in the presence of the iodine atom, which can impart distinct chemical reactivity and biological activity compared to its halogen-substituted analogs.

Properties

Molecular Formula

C10H14IN3O2

Molecular Weight

335.14 g/mol

IUPAC Name

3-(4-iodopyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H14IN3O2/c1-12-10(9(15)16)3-2-8(4-10)14-6-7(11)5-13-14/h5-6,8,12H,2-4H2,1H3,(H,15,16)

InChI Key

BGUQQFWRMDDZKH-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCC(C1)N2C=C(C=N2)I)C(=O)O

Origin of Product

United States

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